(3,5-Diiodophenyl)methanol
Overview
Description
Scientific Research Applications
Methanol in Lipid Dynamics
A study by Nguyen et al. (2019) highlights methanol's role in accelerating DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) flip-flop and transfer in lipid bilayers. This research could have implications for understanding (3,5-Diiodophenyl)methanol’s interactions with lipid membranes, given methanol's effect on lipid dynamics, potentially influencing the solubility and membrane permeability of similarly structured compounds (Nguyen et al., 2019).
Polymer Solar Cells Enhancement
Research by Zhou et al. (2013) demonstrates the improvement of polymer solar cell efficiency through methanol treatment, suggesting a possible avenue for enhancing the photovoltaic applications of materials derived from or functionalized with this compound or related compounds (Zhou et al., 2013).
Direct C–C Coupling with Methanol
Moran et al. (2011) describe an iridium-catalyzed process for the direct C–C coupling of methanol and allenes, introducing a method for constructing higher alcohols from methanol. This could be relevant for synthetic routes involving this compound, either as a reactant or through methodologies that could be adapted for its derivatives (Moran et al., 2011).
Biological Conversion of Methanol
Whitaker et al. (2017) explored the engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals, indicating potential biotechnological applications for methanol and possibly for derivatives like this compound in microbial production systems (Whitaker et al., 2017).
Mechanism of Action
Mode of Action
The exact mode of action of (3,5-Diiodophenyl)methanol is not well-documented. It’s possible that this compound interacts with its targets, leading to changes in their function or activity. The specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
It’s possible that this compound influences various pathways, leading to downstream effects on cellular processes
Pharmacokinetics
It’s suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also suggested to inhibit CYP1A2 and CYP2C9, which are enzymes involved in drug metabolism .
Result of Action
It’s possible that this compound influences various cellular processes, but the specifics of these effects are currently unknown .
Action Environment
The action of this compound may be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and more . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-diiodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHCRVWLIQVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490558 | |
Record name | (3,5-Diiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53279-79-1 | |
Record name | (3,5-Diiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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